2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.: 77651-38-8
Cat. No.: VC21087809
Molecular Formula: C8H10N2OS
Molecular Weight: 182.25 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide - 77651-38-8](/images/no_structure.jpg)
Specification
CAS No. | 77651-38-8 |
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Molecular Formula | C8H10N2OS |
Molecular Weight | 182.25 g/mol |
IUPAC Name | 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Standard InChI | InChI=1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11) |
Standard InChI Key | CIYGFKXNRTYHLB-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)SC(=C2C(=O)N)N |
Canonical SMILES | C1CC2=C(C1)SC(=C2C(=O)N)N |
Introduction
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound belonging to the class of heterocyclic organic compounds, specifically featuring a thiophene ring fused with a cyclopentane structure. This compound has garnered attention in various fields such as medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
Synthesis and Reactions
The synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step processes that may include cyclization reactions and functional group transformations. The specific methods can vary based on the desired purity and yield of the final product.
Common Synthetic Routes
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Cyclization of Thiophene Derivatives: Starting with simpler thiophene derivatives, cyclization reactions can be employed to form the cyclopenta structure.
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Amidation Reactions: The introduction of the carboxamide group can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.
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Reduction Steps: Reduction processes may be necessary to obtain the dihydro form of the compound from its oxidized counterparts.
Biological Activity
Research has indicated that compounds similar to 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibit various biological activities, including antimicrobial and anticancer properties.
Pharmacological Studies
Studies have shown that this compound may interact with specific biological targets, leading to potential therapeutic applications:
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Antimicrobial Activity: Preliminary tests suggest efficacy against certain bacterial strains.
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Anticancer Potential: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
Applications
Due to its unique structure, 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has potential applications in:
Drug Development
The compound's ability to interact with biological systems makes it a candidate for further development into pharmaceutical agents targeting various diseases.
Material Science
Its structural properties may also lend themselves to applications in materials science, particularly in the development of organic semiconductors or polymers.
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